

# Preliminary Biological Activity of Chaha (Cymbopogon citratus): A Technical Guide

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## Compound of Interest

Compound Name: Chaha

Cat. No.: B12534005

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## Introduction

"**Chaha**," commonly known in the Marathi language as "Gavati **Chaha**," refers to Lemongrass (*Cymbopogon citratus*), a perennial grass belonging to the Poaceae family.[1][2][3] Traditionally used in various cultures for its distinct aroma and medicinal properties, *Cymbopogon citratus* has been a staple in herbal remedies for ailments ranging from fevers and coughs to digestive issues and inflammatory conditions.[1][2][4] This technical guide provides an in-depth overview of the preliminary biological activities of *Cymbopogon citratus*, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action to support further scientific investigation and drug development endeavors.

## Phytochemical Composition

The biological activities of *Cymbopogon citratus* are attributed to its rich and complex phytochemical profile. The plant is a significant source of essential oils, with citral (a mixture of the isomers geranial and neral) being the most prominent component.[5] Other major constituents of the essential oil include myrcene, citronellal, and geraniol.[1] Beyond the volatile components, the leaves contain a variety of non-volatile bioactive compounds.

Table 1: Major Phytochemical Constituents of *Cymbopogon citratus*

Compound Class	Specific Compounds Identified	Reference(s)
Terpenoids	Citral (Geranial and Neral), Myrcene, Geraniol, Citronellal, Limonene, $\beta$ -caryophyllene	[1][5]
Phenolic Compounds	Chlorogenic acid, Caffeic acid, p-Coumaric acid	[6]
Flavonoids	Luteolin, Apigenin, Quercetin, Kaempferol	[7]
Fatty Acids	Hexadecanoic acid, Hepta- 9,10,11-trienoic acid, Octadecenoic acid	[8]
Other Compounds	Tannins, Saponins, Alkaloids	[7][9]

## Biological Activities: Quantitative Data

Cymbopogon citratus has demonstrated a range of biological activities in preclinical studies. The following tables summarize the quantitative data from various in vitro assays.

### Antioxidant Activity

The antioxidant potential of Cymbopogon citratus extracts has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.

Table 2: Antioxidant Activity of Cymbopogon citratus Extracts

Extract/Fraction	Assay	IC50 / EC50 Value	Reference(s)
Essential Oil	DPPH Radical Scavenging	91.0 ± 9.25 µg/mL	[1]
Ethanol Extract	DPPH Radical Scavenging	193.07 µg/mL	[10]
Aqueous Extract (Fresh Leaves)	DPPH Radical Scavenging	10.02 mg/mL	
Aqueous Extract (Dried Leaves)	DPPH Radical Scavenging	9.54 mg/mL	
Essential Oil	DPPH Radical Scavenging	0.5 mg/mL	[11]
Essential Oil	Nitrogen Oxide Scavenging	2 mg/mL	[11]

## Anti-inflammatory Activity

The anti-inflammatory properties of *Cymbopogon citratus* have been investigated through assays that measure the inhibition of protein denaturation and membrane stabilization, which are characteristic features of inflammation.

Table 3: In Vitro Anti-inflammatory Activity of *Cymbopogon citratus*

Extract/Fraction	Assay	IC50 Value	Reference(s)
Essential Oil	Egg Albumin Denaturation	397.11 ± 1.45 µg/mL	[1]
Hexane Fraction	HRBC Membrane Stabilization	56.88 µg/mL	[9]
Aqueous Fraction	HRBC Membrane Stabilization	89.45 µg/mL	[9]
Hexane Fraction	Protein Denaturation Inhibition	625.00 µg/mL	[9]
Aqueous Fraction	Protein Denaturation Inhibition	793.65 µg/mL	[9]
Hexane Fraction	Anti-proteinase Activity	480.77 µg/mL	[9]
Aqueous Fraction	Anti-proteinase Activity	568.18 µg/mL	[9]

## Antimicrobial Activity

The essential oil and various extracts of *Cymbopogon citratus* have shown significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Table 4: Antibacterial Activity of *Cymbopogon citratus* Extracts and Essential Oil

Extract/Essential Oil	Microorganism	MIC Value	MBC Value	Reference(s)
Aqueous Extract	Staphylococcus aureus	2 mg/mL	-	[12]
Aqueous Extract	Enterococcus faecalis	6.25 mg/mL	-	[12]
Aqueous Extract	Pseudomonas aeruginosa	12.5 mg/mL	-	[12]
Aqueous Extract	Escherichia coli	25 mg/mL	-	[12]
Ethanollic Extract	Staphylococcus aureus	150 mg/mL	-	[12]
Ethanollic Extract	Pseudomonas aeruginosa	12.5 mg/mL	-	[12]
Essential Oil	Staphylococcus aureus	0.1% (v/v)	0.1% to >2% (v/v)	
Essential Oil	Bacillus subtilis	0.1% (v/v)	0.1% to >2% (v/v)	
Essential Oil	Salmonella typhimurium	0.1% (v/v)	0.1% to >2% (v/v)	
Essential Oil	Escherichia coli O157:H7	0.1% (v/v)	0.1% to >2% (v/v)	
Essential Oil	Listeria monocytogenes	0.1% (v/v)	0.1% to >2% (v/v)	
Ethanollic Extract	Streptococcus pneumoniae	15.63 mg/mL	125 mg/mL	[13]
Silver Nanoparticles (CNPs)	Bacillus cereus	25 µg/mL	25 µg/mL	[14]
Silver Nanoparticles	Escherichia coli	25 µg/mL	50 µg/mL	[14]

(CNPBs)

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## Experimental Protocols

### Preparation of *Cymbopogon citratus* Aqueous Extract

This protocol describes a general method for preparing an aqueous extract for preliminary biological screening.

- **Plant Material:** Obtain fresh or dried leaves of *Cymbopogon citratus*. A voucher specimen should be deposited in a herbarium for authentication.
- **Grinding:** Grind the plant material into a coarse powder using a mechanical grinder.
- **Extraction:**
  - For infusion, add boiling distilled water to the powdered plant material (e.g., a 1:10 w/v ratio).
  - Stir the mixture and let it steep for 15-20 minutes.
- **Filtration:** Filter the mixture through a fine-mesh cloth or Whatman No. 1 filter paper to remove solid debris.
- **Concentration:** Lyophilize (freeze-dry) the filtrate to obtain a powdered extract. Alternatively, for immediate use, the filtered infusion can be used directly.
- **Storage:** Store the powdered extract in an airtight container at -20°C.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant capacity of a *Cymbopogon citratus* extract.<sup>[3][8]</sup>

- **Preparation of DPPH Solution:** Prepare a 0.004% (w/v) solution of DPPH in methanol.
- **Preparation of Extract and Standard Solutions:**

- Prepare a stock solution of the *Cymbopogon citratus* extract in methanol.
- Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
- Prepare a similar concentration range for a standard antioxidant, such as ascorbic acid or quercetin.
- Assay Procedure:
  - In a 96-well microplate or test tubes, add 100 µL of each extract or standard dilution.
  - Add 100 µL of the DPPH solution to each well/tube.
  - For the blank, use 100 µL of methanol instead of the extract.
- Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
- IC50 Determination: Plot the percentage of scavenging activity against the extract concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

## Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the broth microdilution method to assess the antibacterial activity of *Cymbopogon citratus* essential oil.[\[9\]](#)[\[13\]](#)

- Bacterial Strains and Culture Preparation:
  - Use standardized bacterial strains (e.g., ATCC strains).

- Culture the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Preparation of Essential Oil Dilutions:
  - Prepare a stock solution of the essential oil in a suitable solvent (e.g., DMSO), and then dilute it in the broth to create a two-fold serial dilution in a 96-well microplate.
- Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Controls: Include a positive control (broth with bacteria, no essential oil) and a negative control (broth only).
- Incubation: Incubate the microplate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the essential oil that completely inhibits visible bacterial growth.
- MBC Determination:
  - Take an aliquot (e.g., 10  $\mu$ L) from the wells that showed no visible growth (at and above the MIC).
  - Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
  - Incubate the plates at 37°C for 24 hours.
  - The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

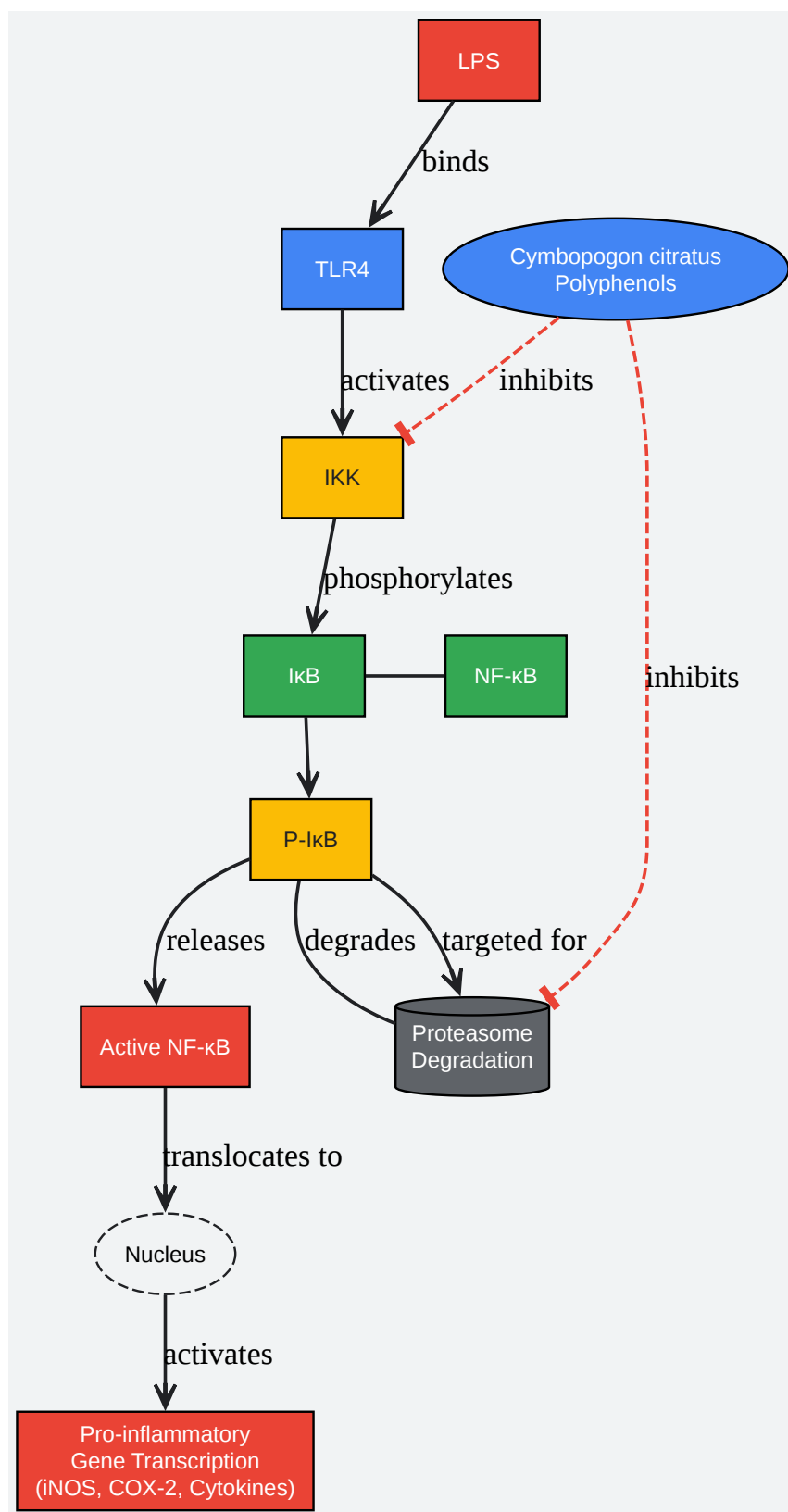
## Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the biological activities of *Cymbopogon citratus* has primarily focused on its anti-inflammatory effects. Studies have shown that its extracts and polyphenolic constituents can modulate key inflammatory signaling pathways.



## Inhibition of the NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of the inflammatory response. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Polyphenolic compounds from *Cymbopogon citratus* have been shown to inhibit this pathway by preventing the degradation and phosphorylation of I $\kappa$ B, thereby blocking NF- $\kappa$ B activation.<sup>[1][6][12]</sup>

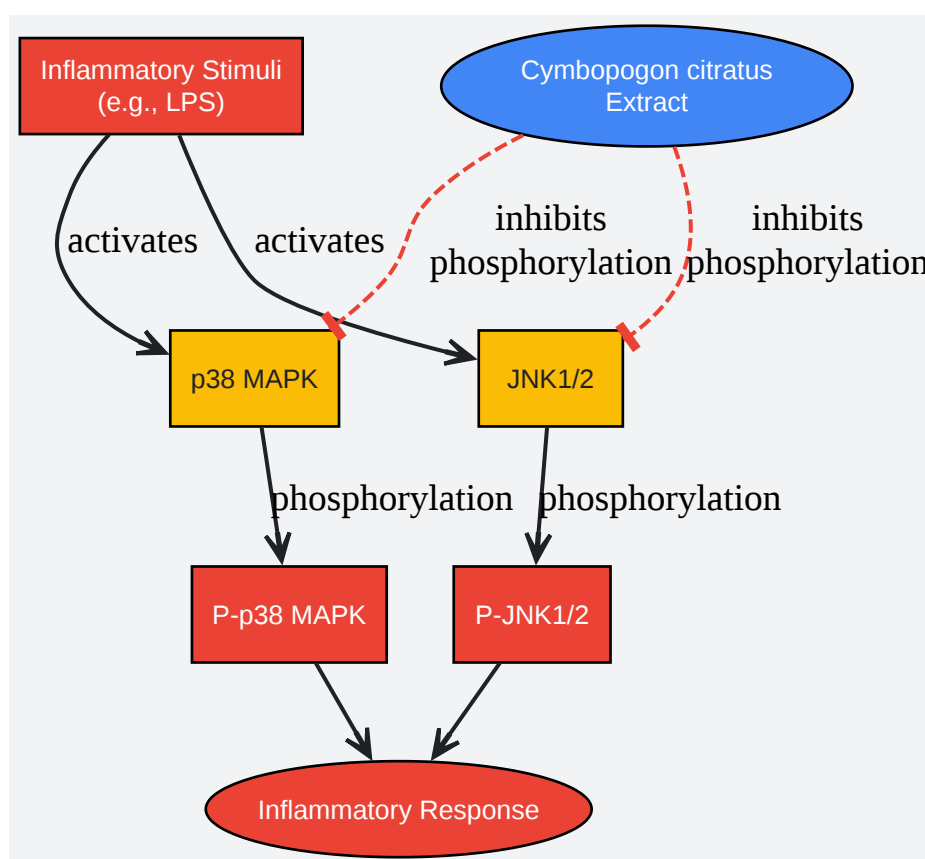


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Caption: Inhibition of the NF-κB signaling pathway by Cymbopogon citratus.

## Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in the inflammatory response. Cymbopogon citratus extracts have been found to inhibit the phosphorylation of p38 MAPK and JNK1/2, which are activated by inflammatory stimuli.[12] This inhibition contributes to the overall anti-inflammatory effect of the plant.



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Caption: Modulation of MAPK signaling pathways by Cymbopogon citratus.

## Conclusion and Future Directions

The preliminary biological data on Cymbopogon citratus ("**Chaha**") reveal its significant potential as a source of bioactive compounds with antioxidant, anti-inflammatory, and antimicrobial properties. The quantitative data presented in this guide offer a foundation for further research and development. The elucidation of its inhibitory effects on the NF- $\kappa$ B and

MAPK signaling pathways provides valuable insights into its mechanisms of action, highlighting its potential for the development of novel therapeutic agents.

Future research should focus on:

- In vivo studies to validate the in vitro findings and assess the efficacy and safety of Cymbopogon citratus extracts and isolated compounds.
- Bioassay-guided fractionation to identify the specific compounds responsible for the observed biological activities.
- Further elucidation of molecular mechanisms, including the identification of direct protein targets and the interplay between different signaling pathways.
- Clinical trials to evaluate the therapeutic potential of Cymbopogon citratus-derived products in human diseases.

This technical guide serves as a comprehensive resource to stimulate and support these future research endeavors, ultimately aiming to translate the traditional knowledge of "**Chaha**" into evidence-based therapeutic applications.

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